5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione
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Overview
Description
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a triazole ring attached to a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) ions (CuAAC) and proceeds under mild conditions with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted cyclohexane derivatives .
Scientific Research Applications
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
- 1-(1-aryl-1H-1,2,3-triazol-4-yl)-β-carboline derivatives
- 5-(1-Aryl-5-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines
Uniqueness
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a triazole ring and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-(1-propan-2-yltriazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)14-6-11(12-13-14)8-3-9(15)5-10(16)4-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZYNHDTNCPRJTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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